Benzyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a dihydropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloroformate under basic conditions to form the benzyl piperidine carboxylate intermediate. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- 2-Oxo-1,2-dihydropyridine-3-carbamic acid benzyl ester
- Benzyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Benzyl2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Benzyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352528-18-7) is an organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a dihydropyridine moiety , which contributes to its lipophilicity and membrane permeability. Its molecular formula is C18H20N2O with a molecular weight of approximately 312.4 g/mol .
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:
- AMPA Receptors : Similar compounds have demonstrated noncompetitive antagonistic activity at AMPA receptors, which are critical in glutamatergic neurotransmission linked to epilepsy and other neurological disorders .
Neuropharmacological Effects
Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, compounds with similar structural motifs have been evaluated for their effects on neuronal excitability and synaptic transmission:
Compound | Activity | IC50 (nM) | Reference |
---|---|---|---|
Perampanel (related structure) | AMPA receptor antagonist | 60 | |
Benzyl derivatives | D4 receptor selectivity | 167 |
Anticancer Potential
Molecular docking studies have suggested that benzyl derivatives can inhibit key enzymes involved in cancer progression. For example, the interaction with EGFR tyrosine kinase indicates potential as an anticancer agent .
Case Studies
- Neuroprotective Effects : A study demonstrated that a related compound significantly reduced seizure activity in animal models when administered at doses as low as 2 mg/kg. This suggests that this compound may share similar neuroprotective effects .
- Anticancer Activity : In vitro studies involving cell lines showed that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Dihydropyridine Ring : This is achieved through condensation reactions involving appropriate precursors.
- Piperidine Substitution : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Final Benzylation : The final step involves attaching the benzyl group to enhance lipophilicity and biological activity.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
benzyl 2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c21-17-15(9-6-11-19-17)16-10-4-5-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,6-9,11,16H,4-5,10,12-13H2,(H,19,21) |
InChI Key |
SXERCMRCEJRROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CNC2=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.